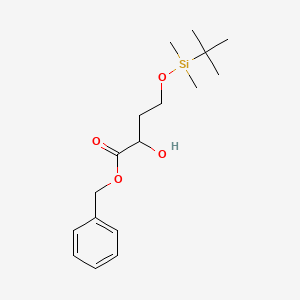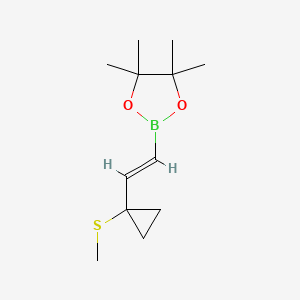
4,4,5,5-Tetramethyl-2-(2-(1-(methylthio)cyclopropyl)vinyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-tetramethyl-2-{2-[1-(methylsulfanyl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{2-[1-(methylsulfanyl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. The use of automated systems ensures consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-tetramethyl-2-{2-[1-(methylsulfanyl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The reactions are typically carried out under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions include various boronic acids, boranes, and substituted organic compounds that are useful in further synthetic applications .
Applications De Recherche Scientifique
4,4,5,5-tetramethyl-2-{2-[1-(methylsulfanyl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4,4,5,5-tetramethyl-2-{2-[1-(methylsulfanyl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen and boron-carbon bonds. These bonds are crucial in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. The molecular targets include organic substrates that undergo transformation through the formation of intermediate complexes with the boron compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure but lacks the cyclopropyl and methylsulfanyl groups.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features an isopropoxy group instead of the cyclopropyl and methylsulfanyl groups.
4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane: This compound has a vinyl group in place of the cyclopropyl and methylsulfanyl groups.
Uniqueness
The uniqueness of 4,4,5,5-tetramethyl-2-{2-[1-(methylsulfanyl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane lies in its ability to participate in a wide range of chemical reactions due to the presence of the cyclopropyl and methylsulfanyl groups. These groups enhance its reactivity and make it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C12H21BO2S |
|---|---|
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[(E)-2-(1-methylsulfanylcyclopropyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2S/c1-10(2)11(3,4)15-13(14-10)9-8-12(16-5)6-7-12/h8-9H,6-7H2,1-5H3/b9-8+ |
Clé InChI |
UCYFFGAZGXSPPH-CMDGGOBGSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2)SC |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13649083.png)
![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B13649089.png)
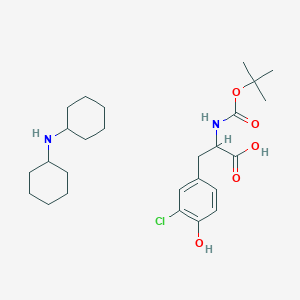
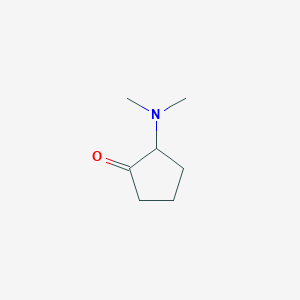
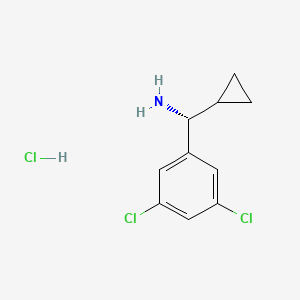


![2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane](/img/structure/B13649129.png)
![2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13649133.png)


